molecular formula C15H15OPS B118573 Ethanethioic acid, S-[(diphenylphosphino)methyl] ester CAS No. 324753-11-9

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester

Cat. No.: B118573
CAS No.: 324753-11-9
M. Wt: 274.3 g/mol
InChI Key: LVXOEEJOVFRDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is a chemical compound with the molecular formula C15H15OPS and a molecular weight of 274.3 g/mol. This compound is also known by its IUPAC name, S-(diphenylphosphanylmethyl) ethanethioate. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Chemical Reactions Analysis

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can undergo various chemical reactions, although specific details are limited. Organophosphorus compounds generally participate in reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, organophosphorus compounds can undergo hydrolysis, breaking down into their constituent parts when reacting with water.

Scientific Research Applications

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is a versatile compound used in various scientific research applications. Its unique properties make it valuable in fields such as catalysis and organic synthesis. In catalysis, it can serve as a ligand for transition metal complexes, enhancing the efficiency of catalytic reactions. In organic synthesis, it can be used as a reagent for introducing phosphine groups into target molecules.

Mechanism of Action

The specific mechanism of action for Ethanethioic acid, S-[(diphenylphosphino)methyl] ester is not well-understood. Generally, organophosphorus compounds can interact with various molecular targets and pathways, but detailed studies are required to determine the exact mechanisms involved for this compound.

Comparison with Similar Compounds

Ethanethioic acid, S-[(diphenylphosphino)methyl] ester can be compared with other organophosphorus compounds, such as triphenylphosphine and diphenylphosphine. These compounds share similar structural features, including the presence of phosphine groups attached to aromatic rings. this compound is unique due to the presence of the ethanethioic acid moiety, which imparts distinct chemical properties and reactivity. Further research is needed to fully understand its uniqueness and potential advantages over similar compounds.

Properties

IUPAC Name

S-(diphenylphosphanylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15OPS/c1-13(16)18-12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXOEEJOVFRDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460632
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324753-11-9
Record name Ethanethioic acid, S-[(diphenylphosphino)methyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70460632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 10b (4.00 g, 13.9 mmol) was dissolved in toluene (0.14 L) under Ar(g). DABCO (1.56 g, 13.9 mmol) was added, and the mixture was heated at 40° C. for 4 h. Solvent was removed under reduced pressure, and the residue was dissolved in CH2Cl2 and washed with both 1 N HCl and saturated brine. The organic layer was dried over MgSO4(s), and the solvent was removed under reduced pressure. Compound 11b was isolated in 95% yield, and was used without further purification. Spectral Data. As reported previously.4b
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.14 L
Type
solvent
Reaction Step One
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
95%

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